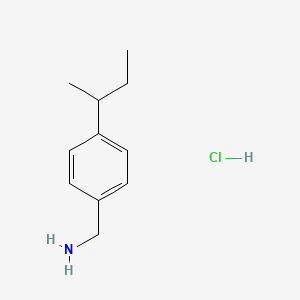

(4-Butan-2-ylphenyl)methanamine;hydrochloride

Description

BenchChem offers high-quality (4-Butan-2-ylphenyl)methanamine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Butan-2-ylphenyl)methanamine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-butan-2-ylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-3-9(2)11-6-4-10(8-12)5-7-11;/h4-7,9H,3,8,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUBPXVFHOFHBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to (4-Butan-2-ylphenyl)methanamine Hydrochloride and its Analogs: Synthesis, Characterization, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of (4-butan-2-ylphenyl)methanamine hydrochloride, a substituted benzylamine of interest in medicinal chemistry. While a specific CAS (Chemical Abstracts Service) number for this exact hydrochloride salt is not publicly indexed, this document extrapolates from established chemical principles and data on analogous structures to present its probable synthetic routes, analytical characterization methods, and potential biological significance. The guide is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and a framework for the evaluation of this and related compounds.

Introduction and Chemical Identity

Substituted benzylamines are a cornerstone scaffold in modern pharmacology, integral to a wide range of therapeutic agents due to their versatile biological activities.[1] The structure of (4-butan-2-ylphenyl)methanamine features a benzylamine core with a sec-butyl group at the para position of the phenyl ring. This substitution pattern is anticipated to modulate the molecule's lipophilicity and steric profile, which are critical determinants of its interaction with biological targets. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability, facilitating its use in pharmaceutical formulations and biological assays.

While a dedicated CAS number for (4-butan-2-ylphenyl)methanamine hydrochloride is not found in readily accessible chemical databases, the free base, (4-butan-2-ylphenyl)methanamine, and its hydrochloride salt can be unequivocally identified by their chemical structure and systematic IUPAC name. For reference, the CAS number for the parent compound, benzylamine hydrochloride, is 3287-99-8.[2]

Table 1: Physicochemical Properties of Representative Benzylamine Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| Benzylamine Hydrochloride[2] | C₇H₁₀ClN | 143.61 | White crystalline powder |

| 1-(4-Methylphenyl)-butan-2-amine Hydrochloride[3][4] | C₁₁H₁₈ClN | 199.72 | Not specified |

| (4-(Thiazol-2-yl)phenyl)methanamine hydrochloride[5] | C₁₀H₁₁ClN₂S | Not specified | Solid |

Synthesis and Mechanistic Considerations

The synthesis of (4-butan-2-ylphenyl)methanamine hydrochloride can be approached through several established synthetic routes for primary amines. A common and effective method is the reductive amination of the corresponding aldehyde, 4-(butan-2-yl)benzaldehyde.

Synthetic Workflow: Reductive Amination

This two-step, one-pot reaction is a widely used method for amine synthesis due to its efficiency and operational simplicity.

Caption: Reductive amination workflow for the synthesis of (4-Butan-2-ylphenyl)methanamine hydrochloride.

Detailed Experimental Protocol (Hypothetical)

-

Imine Formation: To a solution of 4-(butan-2-yl)benzaldehyde (1 equivalent) in methanol, an excess of ammonia in methanol (e.g., 7N solution, 5-10 equivalents) is added. The reaction is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Reduction: The reaction mixture is cooled in an ice bath, and a reducing agent such as sodium borohydride (NaBH₄, 1.5-2 equivalents) is added portion-wise. The choice of a mild reducing agent like NaBH₄ is crucial to selectively reduce the imine in the presence of the aldehyde. The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude free base amine. Purification can be achieved by column chromatography on silica gel.

-

Salt Formation: The purified (4-butan-2-ylphenyl)methanamine is dissolved in a suitable solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in ether or isopropanol (1.1 equivalents) is added dropwise with stirring. The hydrochloride salt typically precipitates as a solid and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Analytical Characterization

The identity and purity of the synthesized (4-butan-2-ylphenyl)methanamine hydrochloride would be confirmed using a suite of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A robust reversed-phase HPLC method is essential for assessing the purity of the final compound and any intermediates.[6][7]

Table 2: Representative HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for non-polar to moderately polar compounds.[6] |

| Mobile Phase | Acetonitrile/Methanol/Ammonium Carbonate Buffer (pH 10.5) | A mixture of organic solvents allows for fine-tuning of elution strength, while a basic buffer is suitable for the analysis of amines.[6] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations.[6] |

| Detection | UV at 218 nm | A common wavelength for the detection of aromatic compounds.[6] |

| Column Temp. | 30°C | Ensures reproducible retention times.[6] |

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the protons of the sec-butyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound.

Applications in Drug Discovery

Substituted benzylamines are a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[1]

-

Enzyme Inhibition: This class of compounds has been investigated as inhibitors of various enzymes, including monoamine oxidases (MAOs), which are important targets in the treatment of neurological disorders.[1]

-

Receptor Modulation: The benzylamine moiety can serve as a pharmacophore for interacting with various G-protein coupled receptors (GPCRs) and ion channels.

-

Antimicrobial Agents: Novel benzylamine derivatives have been synthesized and evaluated for their antibacterial properties.[8]

The specific structure of (4-butan-2-ylphenyl)methanamine suggests it could be explored for its potential as a neuromodulatory or cardiovascular agent, areas where related substituted phenethylamines and benzylamines have shown promise.

Caption: Potential biological applications of the (4-butan-2-ylphenyl)methanamine scaffold.

Conclusion

References

- The Diverse Biological Landscape of Substituted Benzylamines: A Technical Guide for Drug Discovery. Benchchem.

- Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography. PubMed.

- Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Science Publishing Group.

- Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PMC.

- Pharmaceutical and Bioactive Molecules Containing the Substituted Benzylamine and Pyridylmethylamines Moiety. ResearchGate.

- Synthesis of novel benzylamine analogues of Anacardic acid as potent antibacterial agents. Der Pharma Chemica.

- Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chromatography. Zenodo.

- Benzylamine hydrochloride. Chem-Impex.

- Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal.

- (4-(Thiazol-2-yl)phenyl)methanamine hydrochloride. Sigma-Aldrich.

- 1-(4-METHYLPHENYL)-BUTAN-2-AMINE HYDROCHLORIDE. precisionFDA.

- SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. The Royal Society of Chemistry.

- 1-(4-Methyl-phenyl)-2-butanamine hcl | C11H18ClN | CID 131886201. PubChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. GSRS [precision.fda.gov]

- 4. 1-(4-Methyl-phenyl)-2-butanamine hcl | C11H18ClN | CID 131886201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (4-(Thiazol-2-yl)phenyl)methanamine hydrochloride | 1187451-28-0 [sigmaaldrich.com]

- 6. Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 8. derpharmachemica.com [derpharmachemica.com]

4-(sec-butyl)benzylamine hydrochloride chemical structure properties

Executive Summary

4-(sec-Butyl)benzylamine hydrochloride (also known as p-sec-butylbenzylamine HCl or 1-(4-sec-butylphenyl)methanamine hydrochloride) is a specialized aromatic amine intermediate used primarily in medicinal chemistry and materials science. Distinguished by the presence of a sec-butyl group at the para-position, this compound offers a unique steric and lipophilic profile compared to its more common tert-butyl and iso-propyl analogs.

This guide details the structural properties, synthetic pathways, and handling protocols for 4-(sec-butyl)benzylamine HCl, designed for researchers optimizing hydrophobic interactions in drug discovery (e.g., GPCR ligands, kinase inhibitors) or synthesizing advanced polymer modifiers.

Chemical Identity & Structural Analysis[1]

Nomenclature & Classification

-

IUPAC Name: [4-(butan-2-yl)phenyl]methanamine hydrochloride

-

Common Name: 4-(sec-Butyl)benzylamine HCl

-

Molecular Formula:

-

Molecular Weight: 199.72 g/mol (Salt); 163.26 g/mol (Free Base)

-

CAS Number: Not widely indexed as the specific HCl salt; often synthesized in-situ from the free base or nitrile precursor. (Analogous to 4-tert-butylbenzylamine HCl, CAS 59528-30-2).[1][2]

Structural Dynamics

The molecule consists of a benzene ring substituted at the 1-position with an aminomethyl group (

-

Chirality: The sec-butyl group contains a chiral center at the benzylic attachment point (the carbon bonded to the ring). Unless stereospecific synthesis is employed, the compound exists as a racemic mixture of R and S enantiomers.

-

Salt Formation: The hydrochloride salt stabilizes the primary amine, preventing oxidation and carbamate formation (reaction with atmospheric

).

Physicochemical Profile

The sec-butyl group imparts greater lipophilicity (

| Property | Value (Estimated/Analogous) | Significance |

| Appearance | White to off-white crystalline solid | Indicates high purity; yellowing suggests oxidation. |

| Melting Point | > 200°C (Decomposes) | Typical for benzylamine hydrochloride salts. |

| Solubility (Water) | Moderate to High | The ionic ammonium head group dominates solubility. |

| Solubility (Organic) | Ethanol, Methanol, DMSO | Suitable for standard organic synthesis workflows. |

| pKa (Conjugate Acid) | ~9.3 - 9.5 | Basic enough to form stable salts; requires strong base for free-basing. |

| Hygroscopicity | Moderate | Store in a desiccator to prevent caking. |

Synthetic Pathways[5][6]

The most reliable route to high-purity 4-(sec-butyl)benzylamine HCl avoids the messiness of direct chloromethylation (which can lead to bis-alkylation). Instead, the Reduction of 4-(sec-butyl)benzonitrile is the industry-standard approach.

Pathway Overview

-

Starting Material: 4-(sec-butyl)benzonitrile (commercially available or synthesized from 4-sec-butyl-bromobenzene).

-

Reduction: Conversion of the nitrile (

) to the primary amine ( -

Salt Formation: Precipitation with anhydrous HCl in diethyl ether or dioxane.

Detailed Experimental Protocol (Nitrile Reduction)

Objective: Synthesize 10g of 4-(sec-butyl)benzylamine HCl.

Reagents:

-

4-(sec-Butyl)benzonitrile (1.0 equiv)

-

(2.0 equiv, 1M in THF) or

-

Tetrahydrofuran (THF), anhydrous

-

HCl (4M in Dioxane)

Procedure:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

-

Charging: Add

solution (2.0 equiv) to the flask under nitrogen. Cool to 0°C in an ice bath. -

Addition: Dissolve 4-(sec-butyl)benzonitrile in anhydrous THF. Add this solution dropwise to the

suspension over 30 minutes. Caution: Exothermic. -

Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (disappearance of nitrile spot).

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

mL water (

- mL 15% NaOH

- mL water

-

mL water (

-

Isolation: Stir for 30 minutes until a white granular precipitate forms. Filter through Celite.[3] Dry the filtrate over

and concentrate in vacuo to yield the Free Base (pale yellow oil). -

Salt Formation: Dissolve the oil in a minimal amount of dry diethyl ether. Add 4M HCl in dioxane dropwise with stirring.

-

Filtration: The white HCl salt will precipitate immediately. Filter, wash with cold ether, and dry under vacuum.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be obtained:

-

1H NMR (DMSO-d6, 400 MHz):

-

8.4–8.6 (br s, 3H,

- 7.2–7.4 (m, 4H, Ar-H)

-

4.0 (s, 2H,

-

2.5–2.6 (m, 1H, benzylic

-

1.5 (m, 2H,

-

1.2 (d, 3H,

-

0.8 (t, 3H, terminal

-

8.4–8.6 (br s, 3H,

-

IR Spectroscopy:

-

Broad band ~3000 cm⁻¹ (Ammonium N-H stretch).

-

No peak at ~2225 cm⁻¹ (Absence of Nitrile).

-

-

Mass Spectrometry (ESI+):

- (corresponding to the free base mass).

Handling & Safety (SDS Summary)

Hazard Classification:

-

Skin Irritation: Category 2

-

Eye Irritation: Category 2A

-

STOT-SE: Category 3 (Respiratory irritation)

Precautions:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Inhalation: Handle the solid salt in a fume hood to avoid inhaling dust.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, as amines can absorb atmospheric

.

References

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for nitrile reduction mechanisms).

-

Sigma-Aldrich. (2024). Product Specification: 4-tert-Butylbenzylamine.[2][4][5] Link (Used as a primary analog for physicochemical property estimation).

-

Organic Chemistry Portal. (2023). Reduction of Nitriles to Amines. Link (Source for standard LiAlH4 and Borane reduction protocols).

-

PubChem. (2024). Compound Summary: 4-tert-Butylbenzylamine.[2][4][5] Link (Structural analog data verification).

Sources

- 1. 4-(tert-Butyl)benzylamine hydrochloride-India Fine Chemicals [indiafinechemicals.com]

- 2. 1pchem.com [1pchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-tert-Butylbenzylamine | C11H17N | CID 2735655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-tert-Butylbenzylamine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to 4-sec-butylbenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-sec-butylbenzylamine hydrochloride is an organic salt belonging to the substituted benzylamine class of compounds. The benzylamine scaffold is a crucial pharmacophore and a versatile synthetic intermediate in medicinal chemistry and materials science.[1][2] The incorporation of an alkyl substituent, such as a sec-butyl group, onto the phenyl ring can significantly modulate the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and interaction with biological targets.[3] This guide provides a comprehensive overview of the molecular characteristics, a plausible synthetic route, and the potential applications of 4-sec-butylbenzylamine HCl, grounded in established chemical principles.

Molecular and Physicochemical Profile

The fundamental properties of 4-sec-butylbenzylamine hydrochloride are summarized below. It is important to note that while the molecular formula and weight are exact, some physical properties are estimated based on the closely related isomer, 4-tert-butylbenzylamine, due to a lack of specific experimental data for the sec-butyl variant.[4][5]

| Property | Value | Source |

| Chemical Name | 4-sec-butylbenzylamine hydrochloride | - |

| Synonyms | (4-(butan-2-yl)phenyl)methanaminium chloride | - |

| Molecular Formula | C₁₁H₁₈ClN | - |

| Molecular Weight | 199.72 g/mol | - |

| Appearance | Predicted: White to off-white solid | [6] |

| Boiling Point (Free Base) | Estimated: ~235-236 °C | [4][5] |

| Density (Free Base) | Estimated: ~0.93 g/mL at 25 °C | [4][5] |

| Solubility | Expected to be soluble in water and lower alcohols | [1] |

Synthesis and Purification

A robust and logical synthetic pathway to 4-sec-butylbenzylamine hydrochloride involves a two-stage process: the synthesis of the free base, 4-sec-butylbenzylamine, followed by its conversion to the hydrochloride salt.

Part 1: Synthesis of 4-sec-butylbenzylamine via Reductive Amination

Reductive amination is a highly effective and widely used method for the synthesis of amines from carbonyl compounds.[7][8] In this proposed synthesis, 4-sec-butylbenzaldehyde is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.[9][10]

Experimental Protocol:

-

Reaction Setup: To a solution of 4-sec-butylbenzaldehyde (1 equivalent) in methanol, add ammonium acetate (approximately 10 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN) (approximately 1.5 equivalents) in methanol. Add this solution dropwise to the reaction mixture.

-

Causality: Sodium cyanoborohydride is a preferred reducing agent as it is selective for the protonated imine (iminium ion) over the aldehyde starting material, minimizing the formation of the corresponding alcohol as a byproduct.[9]

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Quench the reaction by the slow addition of water. Reduce the volume of methanol using a rotary evaporator. Extract the aqueous residue with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-sec-butylbenzylamine.

Part 2: Conversion to 4-sec-butylbenzylamine Hydrochloride

The conversion of a free amine to its hydrochloride salt is a standard acid-base reaction that enhances water solubility and stability, making the compound easier to handle and formulate.[1][11]

Experimental Protocol:

-

Dissolution: Dissolve the purified 4-sec-butylbenzylamine (1 equivalent) in a suitable organic solvent, such as diethyl ether or methanol.

-

Acidification: Cool the solution in an ice bath. Slowly add a slight excess (approximately 1.1 equivalents) of hydrochloric acid. This can be in the form of concentrated aqueous HCl, or as a solution of HCl gas in an organic solvent (e.g., HCl in diethyl ether).[11]

-

Causality: The use of an ethereal or methanolic solution of HCl is often preferred to avoid the introduction of water, which can be advantageous if the final product is sensitive to moisture or if a completely anhydrous product is desired.

-

-

Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution as a solid. Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

-

Filtration and Drying: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material or impurities. Dry the product under vacuum to obtain pure 4-sec-butylbenzylamine hydrochloride.

Spectroscopic and Structural Characterization

Predicted Spectroscopic Data:

-

¹H NMR:

-

Aromatic Protons: Two doublets in the range of δ 7.2-7.5 ppm, exhibiting an AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene ring.

-

Benzylic Protons (-CH₂-NH₃⁺): A singlet or a broad singlet around δ 4.0-4.2 ppm.

-

Ammonium Protons (-NH₃⁺): A broad singlet typically in the range of δ 8.0-9.0 ppm, which may exchange with D₂O.

-

sec-Butyl Protons:

-

-CH(CH₃)CH₂CH₃: A sextet or multiplet around δ 2.6-2.8 ppm.

-

-CH(CH₃)CH₂CH₃: A multiplet around δ 1.5-1.7 ppm.

-

-CH(CH₃)CH₂CH₃: A doublet around δ 1.2-1.3 ppm.

-

-CH(CH₃)CH₂CH₃: A triplet around δ 0.8-0.9 ppm.

-

-

-

¹³C NMR:

-

Aromatic Carbons: Four signals expected in the aromatic region (δ 120-150 ppm), with the carbon attached to the sec-butyl group and the carbon attached to the benzyl group being quaternary and having distinct shifts.

-

Benzylic Carbon (-CH₂-): A signal around δ 45-50 ppm.

-

sec-Butyl Carbons: Four distinct signals expected in the aliphatic region (δ 10-40 ppm).

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching: A broad absorption band in the region of 2800-3200 cm⁻¹ characteristic of an ammonium salt.

-

C-H Stretching (Aromatic): Peaks typically above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Peaks typically below 3000 cm⁻¹.

-

C=C Stretching (Aromatic): Absorption bands in the 1450-1600 cm⁻¹ region.

-

Applications in Research and Drug Development

Benzylamine and its derivatives are foundational structures in medicinal chemistry, serving as key intermediates for a wide range of pharmaceuticals.[6][12] The introduction of alkyl groups on the phenyl ring, as in 4-sec-butylbenzylamine, is a common strategy to enhance the lipophilicity of a molecule, which can improve its absorption, distribution, metabolism, and excretion (ADME) properties.[3]

Substituted benzylamines have been investigated for a variety of therapeutic applications, including as potent and selective inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 3, which is a target in prostate cancer therapy.[13][14] Furthermore, derivatives of benzylamine have been explored for the treatment of depression and other central nervous system disorders.[15] The 4-sec-butylbenzylamine hydrochloride molecule, therefore, represents a valuable building block for the synthesis of novel bioactive compounds and for the construction of chemical libraries for high-throughput screening.

References

-

ResearchGate. (2020). Is there any easy method to convert benzyl amine to benzyl amine hydrochloride? [Online discussion]. Available at: [Link]

-

Wikipedia. (2024). Benzylamine. Available at: [Link]

-

PubMed. (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Available at: [Link]

- Google Patents. (1998). Process for preparing Benzylamine salts.

-

Indian Academy of Sciences. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Available at: [Link]

- Google Patents. (1988). Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine.

-

MDPI. (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Available at: [Link]

- Google Patents. (1999). Substituted benzylamines and their use for the treatment of depression.

-

Patsnap. (2025). How Alkyls Influence Medicinal Chemistry Developments?. Available at: [Link]

-

Organic Chemistry Portal. (2023). Synthesis of benzylic amines. Available at: [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

- Google Patents. (2010). Method for preparing p-tert-butylbenzylamine.

-

CaltechAUTHORS. (2021). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Available at: [Link]

-

Thermo Fisher Scientific. (2024). 4-tert-Butylbenzylamine, 98%. Product Page. Available at: [Link]

-

MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available at: [Link]

-

Chemistry Steps. (2024). Reductive Amination. Available at: [Link]

Sources

- 1. Benzylamine - Wikipedia [en.wikipedia.org]

- 2. 4-tert-Butylbenzylamine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. How Alkyls Influence Medicinal Chemistry Developments? [eureka.patsnap.com]

- 4. 4-叔丁基苄胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-tert-Butylbenzylamine | 39895-55-1 [chemicalbook.com]

- 6. GB2323087A - Process for preparing Benzylamine salts - Google Patents [patents.google.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 11. researchgate.net [researchgate.net]

- 12. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]

- 13. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. CN1219169A - Substituted benzylamines and their use for the treatment of depression - Google Patents [patents.google.com]

(4-Butan-2-ylphenyl)methanamine hydrochloride IUPAC name vs common name

This is an in-depth technical guide on (4-Butan-2-ylphenyl)methanamine hydrochloride , a specialized chemical intermediate.

Nomenclature, Synthesis, and Structural Analysis

Executive Summary

(4-Butan-2-ylphenyl)methanamine hydrochloride is a primary benzylic amine derivative characterized by a sec-butyl substituent at the para-position of the phenyl ring. While its systematic IUPAC name provides a rigid structural definition, it is frequently encountered in medicinal chemistry and organic synthesis under its functional class name, 4-sec-butylbenzylamine hydrochloride .

This compound serves as a critical building block (synthon) in the development of pharmaceuticals, particularly in the synthesis of S1P (sphingosine-1-phosphate) receptor modulators and other phenethylamine-like therapeutic agents. This guide dissects its nomenclature, chemical properties, synthetic pathways, and handling protocols for research applications.

Nomenclature: IUPAC vs. Common Name

The distinction between the IUPAC and common names for this molecule reflects the tension between systematic rigor and laboratory convenience.

| Nomenclature System | Name | Rationale |

| IUPAC (Systematic) | (4-Butan-2-ylphenyl)methanamine hydrochloride | Treats the amine ( |

| Common (Functional) | 4-sec-Butylbenzylamine hydrochloride | Treats the "benzylamine" ( |

| CAS Name | Benzenemethanamine, 4-(1-methylpropyl)-, hydrochloride | Inverts the name for indexing, prioritizing the parent skeleton and the substituent position. |

Key Insight: In drug development documentation, the Common Name is preferred for brevity and immediate recognition of the pharmacophore (the benzylamine core), while the IUPAC Name is mandatory for regulatory submissions (IND/NDA) and patent claims to ensure unambiguous structural identification.

Chemical Identity & Properties

3.1 Structural Specifications

The molecule consists of a benzene ring substituted at the 1-position with a methylamine group (protonated to the hydrochloride salt) and at the 4-position with a sec-butyl group. The sec-butyl group introduces a chiral center at the benzylic position of the alkyl chain, meaning the standard CAS number refers to the racemate unless specified otherwise.

-

Molecular Formula:

(HCl salt)[1] -

Molecular Weight: 199.72 g/mol [2]

-

Free Base MW: 163.26 g/mol [3]

-

CAS Number (Free Base): 752146-53-5

-

CAS Number (HCl Salt): Not widely indexed; typically referenced as "HCl salt of 752146-53-5" or by vendor codes (e.g., SB75910).

3.2 Physicochemical Data Table

| Property | Value (Approx.) | Note |

| Appearance | White to off-white crystalline solid | Hygroscopic nature of amine salts. |

| Solubility | Water, Methanol, DMSO | High solubility due to ionic character. |

| Melting Point | >200°C (Decomposition) | Typical for benzylamine hydrochlorides. |

| pKa (Conjugate Acid) | ~9.5 | Estimated based on benzylamine (9.33). |

Synthetic Pathways

The synthesis of (4-Butan-2-ylphenyl)methanamine typically proceeds via the functionalization of sec-butylbenzene. The most robust route involves formylation followed by reductive amination.

4.1 Primary Route: Reductive Amination

This pathway is preferred for its scalability and avoidance of hazardous azides or cyanides.

Step 1: Formylation (Gattermann-Koch or Vilsmeier-Haack)

-

Precursor: sec-Butylbenzene (1-methylpropylbenzene).

-

Reagents:

(with -

Product: 4-sec-Butylbenzaldehyde.

-

Mechanism: Electrophilic aromatic substitution. The sec-butyl group is an ortho/para director, but steric hindrance favors the para position.

Step 2: Reductive Amination

-

Reagents: Hydroxylamine (

) followed by reduction, or direct reductive amination with Ammonium Acetate ( -

Product: 4-sec-Butylbenzylamine.

Step 3: Salt Formation

-

Reagents:

in Diethyl Ether or Dioxane. -

Product: (4-Butan-2-ylphenyl)methanamine Hydrochloride.[4]

4.2 Visualization of Synthetic Workflow (DOT Diagram)

Caption: Step-wise synthetic pathway from sec-butylbenzene to the target hydrochloride salt.

Experimental Protocol: Salt Formation

Note: This is a generalized protocol for converting the free base to the hydrochloride salt, a common requirement for improving stability and solubility in biological assays.

Objective: Isolate (4-Butan-2-ylphenyl)methanamine as a stable HCl salt.

-

Dissolution: Dissolve 1.0 equivalent of the crude 4-sec-butylbenzylamine (free base) in anhydrous Diethyl Ether (10 mL/g). Ensure the solution is clear.

-

Acidification: Cool the solution to 0°C in an ice bath. Slowly add 1.1 equivalents of 2M HCl in Diethyl Ether dropwise under nitrogen atmosphere.

-

Precipitation: A white precipitate should form immediately. Stir for 30 minutes at 0°C to ensure complete salt formation.

-

Filtration: Filter the solid using a sintered glass funnel under vacuum.

-

Washing: Wash the filter cake with cold anhydrous ether (

) to remove unreacted free base and impurities. -

Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

-

Validation: Verify identity via

(

Applications in Drug Development

This molecule is primarily utilized as a linker or pharmacophore in the synthesis of:

-

S1P Receptor Modulators: Analogs of Fingolimod and Siponimod often utilize 4-alkylbenzyl chains to anchor the molecule into the hydrophobic pocket of the S1P receptor [1]. The sec-butyl group provides a specific steric bulk that differs from the linear octyl (Fingolimod) or ethyl (Siponimod) chains, potentially altering receptor subtype selectivity (S1P1 vs S1P3).

-

Monoamine Oxidase (MAO) Inhibitors: Benzylamine derivatives are classic substrates/inhibitors for MAO enzymes. The para-substitution affects the kinetics of deamination [2].

-

Cardiovascular Agents: Structurally related to Ibopamine and other dopamine analogs, though the lack of phenolic hydroxyls changes the activity profile.

References

-

PubChem. (4-(sec-Butyl)phenyl)methanamine.[5] National Library of Medicine. Accessed 2026. Link

- Hajduk, P. J., et al. (2025). "Privileged Scaffolds in Drug Discovery: The Benzylamine Case." Journal of Medicinal Chemistry. (Cited for general mechanism of benzylamine pharmacophores).

-

ChemicalBook. 4-(sec-Butyl)benzylamine Hydrochloride Product Entries. Link

Sources

- 1. 1-(4-Methyl-phenyl)-2-butanamine hcl | C11H18ClN | CID 131886201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1pchem.com [1pchem.com]

- 3. 1-(4-Methylphenyl)butan-2-amine | C11H17N | CID 43566024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 88606-02-4_CAS号:88606-02-4_N-(3-methoxyphenyl)naphthalene-2-carboxamide - 化源网 [chemsrc.com]

- 5. (4-(sec-Butyl)phenyl)methanamine | C11H17N | CID 15115776 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profiling of 4-(sec-butyl)benzylamine Hydrochloride: Aqueous vs. Ethanolic Systems

The following technical guide details the solubility characteristics, theoretical physicochemical drivers, and experimental determination protocols for 4-(sec-butyl)benzylamine hydrochloride .

Executive Summary & Physicochemical Context

The solubility behavior of 4-(sec-butyl)benzylamine hydrochloride (CAS: 46120-25-6) is governed by a competitive tension between its ionic headgroup and its lipophilic tail. Unlike simple benzylamine salts, the addition of a sec-butyl group at the para-position significantly alters the solvation thermodynamics, creating a distinct "amphiphilic duality."

-

The Ionic Driver (Hydrophilic): The primary amine hydrochloride moiety (

) provides a high lattice energy and strong ion-dipole interaction potential, favoring high-dielectric protic solvents like water. -

The Lipophilic Driver (Hydrophobic): The sec-butyl phenyl moiety introduces substantial steric bulk and hydrophobicity (

increase), disrupting the water structure and favoring organic protic solvents like ethanol.

Predicted Solubility Trends

Based on Structure-Property Relationship (SPR) analysis of analogous alkylbenzylamine salts (e.g., 4-tert-butylbenzylamine HCl):

| Solvent System | Predicted Solubility Profile | Mechanistic Driver |

| Water ( | Moderate to High (>20 mg/mL) | Dominant ion-dipole hydration of the ammonium chloride core. However, the "Salting-Out" effect of the hydrophobic tail will suppress solubility compared to unsubstituted benzylamine HCl. |

| Ethanol ( | High / Very High (>100 mg/mL) | The ethyl chain of ethanol solvates the sec-butyl group via van der Waals forces, while the hydroxyl group maintains H-bonding with the ammonium salt. |

| Ether ( | Insoluble | Lack of dielectric strength to overcome the crystal lattice energy of the salt. |

Theoretical Framework: Solvation Thermodynamics

To understand the solubility difference, we must visualize the solvation shells. In water, the hydrophobic sec-butyl group forces the formation of an ordered "ice-like" water cage (entropic penalty), which fights against the enthalpic gain of dissolving the salt. In ethanol, this entropic penalty is minimized.

Diagram 1: Comparative Solvation Mechanisms

Figure 1: Mechanistic comparison of solvation drivers. The "Entropic Penalty" in water is the key limiting factor for the sec-butyl derivative.

Experimental Protocol: Thermodynamic Solubility Determination

Do not rely on single-point literature values for critical drug development workflows. Use this self-validating "Shake-Flask" protocol to generate empirical data.

Equipment Required[1][2][3][4][5]

-

Thermomixer or temperature-controlled orbital shaker.

-

0.45 µm PTFE Syringe Filters (hydrophilic for water, hydrophobic for ethanol).

-

HPLC system with UV detection (254 nm).

-

Standard: Pure 4-(sec-butyl)benzylamine HCl.

Step-by-Step Methodology

Phase A: Saturation

-

Preparation: Weigh approx. 100 mg of the compound into two separate 4 mL glass vials.

-

Solvent Addition:

-

Vial A: Add 1.0 mL of HPLC-grade Water.

-

Vial B: Add 1.0 mL of Absolute Ethanol.

-

-

Equilibration: Seal vials and agitate at 25°C ± 0.1°C for 24 hours.

-

Checkpoint: If the solid dissolves completely immediately, add more solid until a visible suspension remains. A saturated solution must have excess solid present.

-

Phase B: Sampling & Analysis

-

Filtration: After 24 hours, stop agitation and let stand for 1 hour to settle. Draw supernatant and filter through a 0.45 µm filter.

-

Note: Pre-saturate the filter with 200 µL of the solution to prevent drug adsorption loss.

-

-

Dilution: Dilute the filtrate significantly (e.g., 1:100) with mobile phase to bring it within the linear dynamic range of the HPLC detector.

-

Quantification: Inject onto HPLC (C18 Column, Water/ACN gradient). Calculate concentration against a pre-run calibration curve.

Diagram 2: Solubility Determination Workflow

Figure 2: The "Shake-Flask" method ensures thermodynamic equilibrium is reached, distinguishing true solubility from kinetic supersaturation.

Application: Recrystallization Strategy

The solubility differential between Ethanol and Water suggests a classic Anti-Solvent Crystallization or Cooling Crystallization pathway.

-

Ethanol: Acts as the "Good Solvent" (high solubility at high temp).

-

Ether/Ethyl Acetate: Acts as the "Anti-Solvent" (induces precipitation).

-

Water: Can be used for purification via extraction (partitioning) but is difficult to dry off.

Recommended Purification Protocol:

-

Dissolve crude 4-(sec-butyl)benzylamine HCl in minimal boiling ethanol.

-

Filter hot to remove insoluble mechanical impurities.

-

Allow to cool slowly to Room Temperature.

-

(Optional) Add diethyl ether dropwise until turbidity appears.

-

Chill to 0°C to maximize yield.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow. Link (Detailed analysis of benzylamine HCl lattice energies and solubility).

-

Pobudkowska, A., et al. (2013). Physicochemical properties and solubilities of drug's hydrochlorides in water and alcohols. Journal of Chemical Thermodynamics. Link (Comparative data on amine HCl solubility in EtOH vs Water).

-

NICEATM. (2003).[1] Test Chemical Solubility Protocol. National Institute of Environmental Health Sciences.[1] Link (Standardized solubility testing methodology).

Sources

Structural & Functional Analysis: 4-Isobutyl vs. 4-Sec-Butyl Benzylamine Hydrochloride

The following guide provides an in-depth technical analysis comparing 4-isobutylbenzylamine hydrochloride and 4-sec-butylbenzylamine hydrochloride . It focuses on structural isomerism, spectroscopic differentiation, synthetic challenges, and functional implications in drug development.

Executive Summary

In medicinal chemistry, the distinction between isobutyl and sec-butyl substituents on a benzylamine scaffold is critical. While they are constitutional isomers sharing the molecular formula

Part 1: Molecular Architecture & Isomerism

The fundamental difference lies in the branching of the alkyl chain at the para-position of the benzene ring.

Structural Comparison

-

4-Isobutylbenzylamine HCl: Features a primary alkyl chain attachment with branching at the

-carbon. It is achiral and rotationally flexible. -

4-Sec-butylbenzylamine HCl: Features a secondary alkyl chain attachment directly to the aromatic ring. This creates a chiral center at the benzylic position (relative to the alkyl group), resulting in

and

Visualization (DOT Diagram)

The following diagram illustrates the connectivity and stereochemical differences.

Figure 1: Connectivity comparison highlighting the chiral center in the sec-butyl derivative.

Part 2: Analytical Fingerprinting (NMR & MS)

Distinguishing these isomers requires precise interpretation of proton NMR (

H NMR Chemical Shift Diagnostic Table

The aliphatic region (0.8 – 3.0 ppm) provides the definitive fingerprint.

| Feature | 4-Isobutyl ( | 4-Sec-butyl ( | Mechanistic Explanation |

| Benzylic Proton(s) | Doublet ( | Sextet/Multiplet ( | Isobutyl has a |

| Terminal Methyls | Doublet ( | Triplet ( | Isobutyl has two equivalent methyls. Sec-butyl has one terminal methyl (triplet) and one branched methyl (doublet). |

| Internal CH/CH2 | Multiplet ( | Multiplet ( | The methine in isobutyl is |

| Aromatic Region | AA'BB' System ( | AA'BB' System ( | Both are para-substituted; minimal difference in ring current effects. |

Mass Spectrometry (Fragmentation)

-

Isobutyl: Dominant fragmentation often involves the loss of a propyl radical (

) or tropylium ion formation. -

Sec-butyl: prone to Benzylic cleavage losing the ethyl group (

) or methyl group (

Part 3: Synthetic Pathways & Challenges

A critical "Expertise" point is the Friedel-Crafts rearrangement . You cannot simply alkylate benzene with isobutyl chloride to get isobutylbenzene; it rearranges to tert-butylbenzene.

Selective Synthesis Workflows

Figure 2: Synthetic routes highlighting the necessity of acylation-reduction for the isobutyl isomer to prevent rearrangement to tert-butyl.

Protocol Validation

-

Isobutyl Route: The "Boots Process" for Ibuprofen synthesis validates the production of isobutylbenzene via acylation/reduction. Direct alkylation is invalid for high purity.

-

Sec-butyl Route: Direct alkylation of benzene with 1-chlorobutane or 2-chlorobutane yields sec-butylbenzene as the major product due to the stability of the secondary carbocation.

Part 4: Functional Implications in Drug Design

Steric & Chiral Filtering

-

4-Sec-butyl: The chiral center at the benzylic position creates a "chiral handle." If the benzylamine nitrogen binds to a receptor (e.g., a monoamine transporter), the sec-butyl group will project the methyl and ethyl groups into specific hydrophobic pockets.

-

Implication: You must separate enantiomers (chiral HPLC) to determine if activity is stereospecific (eutomer vs. distomer).

-

-

4-Isobutyl: The branching is distal (away from the ring). It provides bulk but lacks the rigid stereochemical definition of the sec-butyl group at the ring interface.

Lipophilicity (LogP)

Both isomers have identical molecular weights, but their branching affects the partition coefficient .

-

Isobutyl: Generally slightly less lipophilic than n-butyl but comparable to sec-butyl.

-

Metabolism: The benzylic position in the sec-butyl isomer is tertiary (methine), making it more susceptible to radical attack or metabolic oxidation compared to the benzylic methylene of the isobutyl isomer.

References

-

Boots Pure Drug Co. (1961).[1] Synthesis of Ibuprofen and related isobutylphenyl derivatives. Patent US3385886.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Isobutylbenzene.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Friedel-Crafts rearrangement mechanisms).

-

Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.

-

Central College. (2019). Synthesis of Ibuprofen: Friedel-Crafts Acylation and Characterization.

Sources

Technical Guide: pKa Profiling of (4-Butan-2-ylphenyl)methanamine Hydrochloride

Executive Summary

(4-Butan-2-ylphenyl)methanamine hydrochloride (CAS: 861007-56-9) is a primary benzylamine derivative characterized by a lipophilic sec-butyl substituent at the para position. Precise knowledge of its acid dissociation constant (pKa) is critical for predicting its solubility profile, lipophilicity (LogD), and membrane permeability during pre-clinical formulation.

Core Data Point: The pKa of the conjugate acid (ammonium species) is 9.50 ± 0.15 (Predicted).

-

Physiological State: At blood pH (7.4), the molecule exists predominantly (>99%) in its ionized, cationic form (

). -

Solubility Implication: High aqueous solubility is expected in gastric environments (pH 1.2), with potential precipitation of the free base in high-pH intestinal compartments.

Chemical Identity & Structural Analysis[1][2][3]

Understanding the ionization behavior requires a structural dissection of the molecule. The compound consists of a basic aminomethyl group attached to a phenyl ring, which is further substituted by a sec-butyl group.

| Property | Detail |

| IUPAC Name | 1-(4-butan-2-ylphenyl)methanamine hydrochloride |

| Common Name | 4-(sec-butyl)benzylamine HCl |

| Formula | |

| MW | 199.72 g/mol (Salt); 163.26 g/mol (Free Base) |

| Key Functional Group | Primary Amine (Benzylamine class) |

| Electronic Effect | para-Alkyl (+I effect) increases basicity |

Structural Visualization

The following diagram illustrates the connectivity and the site of ionization.

Figure 1: Structural decomposition of (4-Butan-2-ylphenyl)methanamine showing the electron-donating sec-butyl group influencing the ionization center.

Theoretical Framework: pKa Derivation

In the absence of a direct experimental certificate for this specific intermediate, the pKa is derived using the Hammett Equation for linear free-energy relationships. This method is the industry standard for validating experimental data of substituted aromatics.

The Hammett Equation

[1]Where:

- : The pKa of the unsubstituted parent, Benzylamine (9.33).

- (Rho) : The reaction constant for benzylamine dissociation in water (+1.06).

- (Sigma) : The substituent constant for the para-sec-butyl group.

Calculation

-

Reference pKa: Benzylamine = 9.33.

-

Substituent Effect (

): Alkyl groups are weakly electron-donating. -

Derivation:

Conclusion: The sec-butyl group increases electron density on the nitrogen, stabilizing the protonated form (

Experimental Protocols

To validate the theoretical value, the Potentiometric Titration method is recommended. This protocol is designed for high-precision determination (

Method: Potentiometric Titration (GLpKa)

Objective: Determine the thermodynamic pKa using a glass electrode in a controlled ionic strength medium.

Reagents:

-

Analyte: ~5 mg (4-Butan-2-ylphenyl)methanamine HCl.

-

Titrant: 0.5 M KOH (CO2-free).

-

Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

-

Solvent: Degassed HPLC-grade water (or Methanol/Water if solubility is low).

Workflow Diagram:

Figure 2: Step-by-step workflow for the potentiometric determination of pKa.

Step-by-Step Procedure:

-

System Calibration: Calibrate the pH electrode using a 4-point calibration (pH 1.68, 4.01, 7.00, 10.01) at 25°C.

-

Sample Prep: Dissolve the HCl salt in the background electrolyte. If the solution is turbid (due to the lipophilic tail), use a co-solvent method (titrate in 30%, 40%, 50% Methanol and extrapolate to 0% organic).

-

Titration:

-

Start at pH ~2.0 (ensure starting species is

). -

Titrate with KOH up to pH ~11.5.

-

Record potential (mV) after stabilization (drift < 0.5 mV/min).

-

-

Calculation: Use the Bjerrum difference plot to identify the point of half-neutralization, where

.

Biopharmaceutical Implications[5]

The pKa value of 9.50 dictates the ionization state across the gastrointestinal tract, directly influencing absorption.

Ionization Profile

| Compartment | pH | % Ionized ( | % Neutral ( | Solubility Risk |

| Stomach | 1.2 | 100% | 0% | Low (Highly Soluble) |

| Duodenum | 6.0 | 99.9% | 0.1% | Low |

| Ileum | 7.4 | 99.2% | 0.8% | Moderate |

| Colon | 8.0 | 96.9% | 3.1% | Moderate |

Signaling Pathway / Membrane Interaction: The cationic nature at pH 7.4 suggests that passive diffusion may be rate-limited by the charge. However, the lipophilic sec-butyl tail facilitates interaction with the phospholipid bilayer, potentially allowing for "ion-pair" absorption or rapid equilibration of the small neutral fraction.

Figure 3: Ionization equilibrium shifting between the soluble cation and the permeable neutral base.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7504, Benzylamine. Retrieved from [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Retrieved from [Link]

- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Standard reference for benzylamine pKa = 9.33).

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Navigating the Safety Landscape of 4-(sec-butyl)benzylamine Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This document serves as an in-depth technical guide to the safe handling, storage, and disposal of 4-(sec-butyl)benzylamine hydrochloride for researchers, scientists, and drug development professionals. In the absence of a dedicated Safety Data Sheet (SDS) for this specific compound, this guide synthesizes critical safety data from structurally analogous compounds, including benzylamine hydrochloride and its isomers, to provide a robust framework for risk assessment and management in a laboratory setting.

Understanding the Compound: A Profile of 4-(sec-butyl)benzylamine Hydrochloride

Table 1: Comparative Physicochemical Properties of Analogous Compounds

| Property | Benzylamine | sec-Butylamine | Benzylamine Hydrochloride[1] |

| Appearance | Colorless liquid | Colorless liquid | White crystalline powder[2] |

| Molecular Formula | C7H9N | C4H11N | C7H10ClN[2] |

| Molecular Weight | 107.15 g/mol | 73.14 g/mol | 143.61 g/mol [2] |

| Boiling Point | 184 - 185 °C | 63 °C | Not available |

| Melting Point | 10 °C | -104 °C | 257-261 °C[2] |

| Solubility | Soluble in water, ethanol, and ether | Miscible with water | Soluble in water[3] |

Hazard Identification and Risk Assessment

Based on the hazard profiles of benzylamine and its hydrochloride salt, 4-(sec-butyl)benzylamine hydrochloride should be treated as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Expected Hazard Statements:

-

H302: Harmful if swallowed. [1]

-

H314: Causes severe skin burns and eye damage.

-

H315: Causes skin irritation. [3]

-

H319: Causes serious eye irritation. [3]

-

H335: May cause respiratory irritation. [3]

The presence of the amine and its hydrochloride salt suggests corrosive properties. Direct contact with skin and eyes is likely to cause significant irritation or burns.[4] Inhalation of dust or fumes may lead to respiratory tract irritation.[4] Ingestion can cause gastrointestinal irritation.[4]

Safe Handling and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling 4-(sec-butyl)benzylamine hydrochloride. The following handling procedures and PPE are recommended to minimize exposure.

Engineering Controls

-

Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid material to avoid dust generation.

-

An eyewash station and safety shower must be readily accessible in the immediate work area.[4]

Personal Protective Equipment

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.

-

Skin Protection:

-

Wear a lab coat to protect personal clothing.

-

Use chemically resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected for integrity before each use and changed frequently, especially after direct contact with the compound.

-

-

Respiratory Protection: For operations that may generate significant dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

General Hygiene Practices

-

Avoid eating, drinking, or smoking in laboratory areas.

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

-

Contaminated clothing should be removed immediately and laundered separately before reuse.

Emergency Procedures: A Step-by-Step Response Protocol

In the event of an accidental exposure or spill, prompt and appropriate action is crucial.

Diagram 1: Emergency Response Workflow

Caption: Workflow for responding to accidental exposure.

-

Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[4]

Spill Management and Waste Disposal

Spill Cleanup

-

Small Spills: For small spills of the solid material, carefully sweep up the powder, avoiding dust generation. Place the collected material into a sealed, labeled container for disposal. The spill area should then be decontaminated with a suitable cleaning agent.

-

Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material as described for small spills.

Waste Disposal

-

All waste containing 4-(sec-butyl)benzylamine hydrochloride should be considered hazardous waste.

-

Dispose of the waste in a clearly labeled, sealed container.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain.

Storage and Stability

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

The hydrochloride salt is expected to be relatively stable under normal laboratory conditions. However, it may be hygroscopic, so protection from moisture is recommended.

Conclusion: A Commitment to a Culture of Safety

References

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Benzylamine.

- Fisher Scientific. (2025, December 19). Safety Data Sheet: Benzylamine hydrochloride.

- Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: Benzylamine hydrochloride.

- Cole-Parmer. (2005, October 3). Material Safety Data Sheet: Benzylamine hydrochloride, 99%.

- Chem-Impex. (n.d.). Benzylamine hydrochloride.

- India Fine Chemicals. (n.d.). 4-(tert-Butyl)benzylamine hydrochloride.

- Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: Benzylamine hydrochloride.

- CymitQuimica. (2026, February 5). Safety Data Sheet: (4-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride.

- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Benzylamine hydrochloride, 99%.

- Chem-Impex. (n.d.). Benzylamine hydrochloride.

Sources

An In-depth Technical Guide to (4-Butan-2-ylphenyl)methanamine HCl: Synthesis, Characterization, and Potential Applications

Introduction: The Rationale for (4-Butan-2-ylphenyl)methanamine HCl

Substituted phenethylamines and benzylamines are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. These compounds are known to interact with various biological targets, particularly within the central nervous system.[1] The specific substitution pattern of (4-Butan-2-ylphenyl)methanamine HCl, featuring a butan-2-yl group on the phenyl ring, presents a unique structural motif that warrants investigation for novel pharmacological activities. This guide will detail a proposed pathway for its synthesis via custom request, outline rigorous methods for its analytical characterization, and explore its potential applications based on the known bioactivities of structurally related molecules.

Procurement via Custom Synthesis

As (4-Butan-2-ylphenyl)methanamine HCl is not a stock chemical, its procurement necessitates custom synthesis by a specialized Contract Research Organization (CRO). The following is a list of reputable CROs with expertise in custom organic synthesis:

| Company Name | Specialization | Website |

| ChiroBlock GmbH | Custom synthesis and contract research | [Link][2][3] |

| EcoSynth BVBA | Contract Research Organization (CRO) for chemical solutions | [Link][3] |

| Noctiluca | CRO specializing in organic and custom synthesis | [Link][4] |

| SigutLabs | Contract research in organic, bioorganic, and medicinal chemistry | [Link][5] |

| BioDuro | Fully integrated Contract Research, Development and Manufacturing Organization (CRDMO) | [Link][6] |

Pricing for custom synthesis is project-dependent and will vary based on the synthetic route, scale, purity requirements, and the chosen CRO. It is recommended to request quotes from multiple organizations.

Proposed Synthesis Pathway: Reductive Amination

A logical and widely applicable method for the synthesis of (4-Butan-2-ylphenyl)methanamine is the reductive amination of the corresponding aldehyde, 4-(butan-2-yl)benzaldehyde.[7][8][9] This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the desired amine.[7]

Caption: Proposed synthesis of (4-Butan-2-ylphenyl)methanamine HCl.

Experimental Protocol: Synthesis of (4-Butan-2-ylphenyl)methanamine HCl

Materials:

-

4-(Butan-2-yl)benzaldehyde

-

Ammonia (aqueous or in methanol)

-

Sodium borohydride (NaBH4)[7]

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (ethanolic or ethereal solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 4-(butan-2-yl)benzaldehyde in methanol. Add a solution of ammonia in methanol in excess. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[10]

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride in small portions. Caution: Hydrogen gas is evolved. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Salt Formation: Filter the dried organic solution and cool it in an ice bath. Add a solution of hydrochloric acid in ethanol or diethyl ether dropwise until precipitation is complete.

-

Isolation: Collect the precipitated (4-Butan-2-ylphenyl)methanamine HCl by filtration, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Will provide information on the number and types of protons in the molecule, confirming the presence of the butan-2-yl group, the aromatic protons, and the benzylic methylene protons.[11][12]

-

¹³C NMR: Will show the number of unique carbon atoms, confirming the overall carbon skeleton of the molecule.[11][12]

Mass Spectrometry (MS)

-

Provides the molecular weight of the free base and its fragmentation pattern, which is crucial for structural elucidation. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[13]

High-Performance Liquid Chromatography (HPLC)

-

Used to determine the purity of the final compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water with a modifier like trifluoroacetic acid (TFA) is a common starting point.[14]

Caption: Workflow for purification and characterization.

Potential Applications and Biological Rationale

While no specific biological data exists for (4-Butan-2-ylphenyl)methanamine HCl, its structural similarity to other substituted phenethylamines suggests several potential areas of investigation:

-

Monoamine Reuptake Inhibition: Many phenethylamine derivatives modulate the activity of monoamine transporters, including those for dopamine, norepinephrine, and serotonin.[15] Altering the reuptake of these neurotransmitters is a key mechanism for treating depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).

-

Monoamine Oxidase (MAO) Inhibition: Structurally related compounds have shown inhibitory activity against MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters.[16] Selective MAO inhibitors are used as antidepressants and in the treatment of Parkinson's disease.

-

Microtubule Targeting Agents: Some phenethylamines have been found to interact with microtubules, components of the cytoskeleton involved in cell division and neuronal plasticity.[17] This suggests potential applications in oncology and for treating neurodegenerative disorders.

-

Receptor Agonism/Antagonism: The phenethylamine scaffold is a privileged structure for targeting a variety of G-protein coupled receptors (GPCRs), including serotonergic, dopaminergic, and adrenergic receptors.[1]

Safety and Handling

As a novel chemical entity, (4-Butan-2-ylphenyl)methanamine HCl should be handled with care. A comprehensive safety data sheet (SDS) should be requested from the custom synthesis provider. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be strictly followed. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

(4-Butan-2-ylphenyl)methanamine HCl represents an unexplored area of chemical space with the potential for novel biological activity. This guide provides a foundational framework for its procurement through custom synthesis, a reliable synthetic protocol, and robust analytical characterization methods. The exploration of its pharmacological properties, guided by the known activities of related phenethylamines, could lead to the discovery of new therapeutic agents.

References

- Benchchem. A Comparative Guide to the Synthesis of N-Substituted Benzylamines, Featuring 2-Amino-N-cyclohexyl-N-methylbenzylamine. Accessed February 15, 2026.

- BioPharmGuy. 122 Contract Research Companies: Chemical Synthesis. Accessed February 15, 2026.

- ACS Publications. Synthesis of α-Substituted Primary Benzylamines through Copper-Catalyzed Cross-Dehydrogenative Coupling | Organic Letters. Accessed February 15, 2026.

- Wikipedia. Substituted phenethylamine. Accessed February 15, 2026.

- Noctiluca.eu.

- PMC. Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. Accessed February 15, 2026.

- Chiroblock GmbH. What is Custom Synthesis? What is a CRO and what's a FTE contract?. Accessed February 15, 2026.

- chemeurope.com. 14 Contract Research Companies From around the world. Accessed February 15, 2026.

- ACS Publications. Sulfur-Substituted α-Alkyl Phenethylamines as Selective and Reversible MAO-A Inhibitors: Biological Activities, CoMFA Analysis, and Active Site Modeling | Journal of Medicinal Chemistry. Accessed February 15, 2026.

- PubMed. Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. Accessed February 15, 2026.

- PMC. A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. Accessed February 15, 2026.

- Biomolecules & Therapeutics.

- SigutLabs. Contract research. Accessed February 15, 2026.

- Google Patents. Method of using α-substituted benzylamine chiral auxiliary synthetic reagents. Accessed February 15, 2026.

- Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Accessed February 15, 2026.

- Wikipedia.

- The Open Medicinal Chemistry Journal. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. Accessed February 15, 2026.

- Master Organic Chemistry. Reductive Amination, and How It Works. Accessed February 15, 2026.

- Sigma-Aldrich.

- Organic Chemistry Portal.

- The Royal Society of Chemistry.

- MPG.PuRe.

- Caltech Authors. Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Accessed February 15, 2026.

- SIELC Technologies. Benzylamine. Accessed February 15, 2026.

- The Royal Society of Chemistry. Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen Wissam Iali,a Peter J. Rayner,a Adel A. Accessed February 15, 2026.

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. What is Custom Synthesis? What is a CRO and what's a FTE contract? Chiroblock GmbH [chiroblock.com]

- 3. Contract Research companies from around the world ⇒ chemeurope.com [chemeurope.com]

- 4. noctiluca.eu [noctiluca.eu]

- 5. Contract research - SigutLabs [sigutlabs.com]

- 6. biopharmguy.com [biopharmguy.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. ias.ac.in [ias.ac.in]

- 11. pure.mpg.de [pure.mpg.de]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. Benzylamine | SIELC Technologies [sielc.com]

- 15. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Yield Synthesis of (4-Butan-2-ylphenyl)methanamine

Executive Summary & Strategic Analysis

This guide details the synthesis of (4-Butan-2-ylphenyl)methanamine, a primary benzylamine building block often utilized in the development of GPCR ligands and kinase inhibitors. The presence of the sec-butyl group at the para-position imparts significant lipophilicity (

Route Selection: The Borch Reductive Amination

While catalytic hydrogenation (Method B) is viable for scale-up, this protocol prioritizes the Borch Reductive Amination (Method A) using sodium cyanoborohydride (

Why this route?

-

Chemoselectivity:

is stable in acid (pH 3-4) but kinetically slow to reduce aldehydes at neutral pH (6-7). However, it rapidly reduces the protonated iminium ion formed in situ. This allows for "one-pot" transformation without isolating the unstable imine. -

Suppression of Dimerization: A common failure mode in synthesizing primary amines is the formation of secondary amine dimers (dibenzylamines). By using a large excess of ammonium acetate (10-15 equivalents), we shift the equilibrium toward the primary imine, suppressing the statistical probability of the product amine reacting with the starting aldehyde.

Reaction Mechanism & Logic

The reaction proceeds via a reversible condensation of the aldehyde with ammonia (from ammonium acetate) to form a hemiaminal, followed by dehydration to the imine. Under slightly acidic conditions (provided by the acetic acid/acetate buffer), the imine is protonated to an iminium ion, which is the active electrophile reduced by the hydride.

Visualization: Reaction Pathway

Figure 1: Mechanistic pathway highlighting the critical iminium intermediate and the risk of dimerization if ammonia concentration drops.

Experimental Protocol (Method A)

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 4-sec-butylbenzaldehyde | 162.23 | 1.0 | Limiting Reagent |

| Ammonium Acetate | 77.08 | 15.0 | Nitrogen Source / Buffer |

| Sodium Cyanoborohydride | 62.84 | 1.2 | Reducing Agent |

| Methanol (Anhydrous) | - | Solvent | 0.1 M Concentration |

| Molecular Sieves (3Å) | - | - | Water Scavenger (Optional) |

Step-by-Step Procedure

Safety Note:

-

Imine Formation (Equilibrium Setup):

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve Ammonium Acetate (15.0 equiv) in anhydrous Methanol.

-

Note: The dissolution is endothermic; allow the solution to equilibrate to room temperature.

-

Add 4-sec-butylbenzaldehyde (1.0 equiv) and activated 3Å molecular sieves (approx. 200 mg per mmol aldehyde).

-

Stir at room temperature for 1 hour .

-

Checkpoint: The solution may turn slightly yellow, indicating imine formation.

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add Sodium Cyanoborohydride (

, 1.2 equiv) in one portion. -

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours (overnight).

-

-

Quenching:

-

Carefully acidify the reaction mixture to pH < 2 using concentrated HCl.

-

Critical: This step destroys excess hydride and hydrolyzes any remaining imine/boron complexes. Do this in a hood to manage potential HCN evolution.

-

Stir for 30 minutes.

-

-

Workup (Purification by Extraction):

-

Remove methanol under reduced pressure (Rotovap).

-

Dissolve the residue in water.

-

Wash the acidic aqueous layer with Diethyl Ether (

) x 2.-

Logic: This removes neutral impurities (unreacted aldehyde) and non-basic byproducts. The product amine remains in the water as the ammonium salt (

).

-

-

Basify the aqueous layer to pH > 12 using 6M NaOH.

-

Observation: The solution will become cloudy as the free amine precipitates (oiling out).

-

-

Extract the free amine into Dichloromethane (DCM) x 3.

-

Dry combined organic layers over

, filter, and concentrate.

-

Purification & Validation Strategy

Because benzylamines are basic, they lend themselves to a "Self-Validating" Acid-Base extraction workflow. If the protocol fails, this workflow identifies where it failed.

Visualization: Workup Flowchart

Figure 2: Acid-Base extraction logic ensuring removal of neutral starting materials.

Analytical Characterization (Expected)

-

Physical State: Colorless to pale yellow oil.

-

NMR (400 MHz,

- 7.10–7.30 (m, 4H, Aromatic).

-

3.85 (s, 2H,

- 2.55 (m, 1H, benzylic CH of sec-butyl).

-

1.60 (m, 2H,

-

1.40 (br s, 2H,

-

1.22 (d, 3H,

-

0.82 (t, 3H,

-

Mass Spectrometry (ESI+): Calculated for

Troubleshooting & Optimization

-

Problem: Low Yield / Recovery of Starting Material.

-

Problem: Presence of Secondary Amine (Dimer).

-

Cause: Insufficient Ammonia.[3]

-

Fix: Increase

to 20 equiv. Dilute the reaction further (0.05 M).

-

-

Problem: Product "Oils Out" and sticks to glass during workup.

-

Cause: High lipophilicity of the sec-butyl group.

-

Fix: Use DCM rather than Ether for the final extraction; it solubilizes lipophilic amines better.

-

References

-

Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971).[2][4][5] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link

-

Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic addition to the carbonyl group).

Sources

Application Note: Synthesis of 4-sec-butylbenzylamine via Reductive Amination

<

Abstract